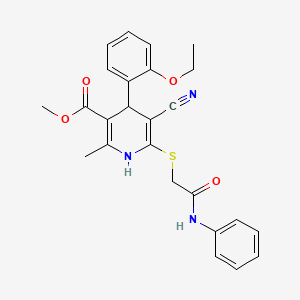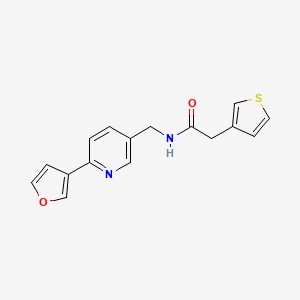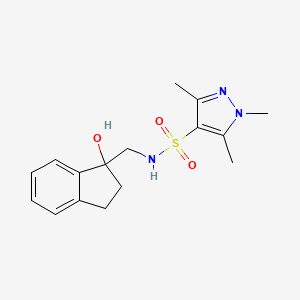![molecular formula C23H16N4O6S2 B2947682 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide CAS No. 868148-68-9](/img/structure/B2947682.png)
6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide, also known as Pifithrin-α, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Pifithrin-α is a small molecule inhibitor that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Mecanismo De Acción
6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα works by binding to the DNA binding domain of p53, preventing it from binding to its target genes and activating their expression. This inhibition of p53 activity leads to the suppression of cell death pathways and the promotion of cell survival.
Biochemical and Physiological Effects:
In addition to its effects on p53, 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of heat shock proteins, which play a role in protein folding and cellular stress response. 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα is its specificity for p53 inhibition, making it a valuable tool for studying the role of p53 in various cellular processes. However, its broad range of effects on other cellular pathways may also limit its use in certain experiments where specificity is crucial.
Direcciones Futuras
There are several potential future directions for research involving 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα. One area of interest is the development of more potent and specific inhibitors of p53, which could have therapeutic applications in cancer treatment. Another area of interest is the investigation of 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα's effects on other cellular pathways, which could lead to the discovery of novel targets for drug development. Finally, the neuroprotective effects of 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα could be further explored for their potential in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα involves a multi-step process that includes the condensation of 4-methoxybenzaldehyde with pyridine-4-carboxaldehyde, followed by the addition of sulfuric acid and nitric acid to form the corresponding benzo[c]chromene intermediate. The intermediate is then treated with sulfamic acid to produce the final product, 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα.
Aplicaciones Científicas De Investigación
6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα has been extensively studied for its potential applications in cancer research, as it has been shown to inhibit the activity of p53, a tumor suppressor protein that is commonly mutated in various types of cancer. 6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamideα has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O6S2/c28-23-21-13-17(34(29,30)26-15-5-9-24-10-6-15)1-3-19(21)20-4-2-18(14-22(20)33-23)35(31,32)27-16-7-11-25-12-8-16/h1-14H,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOPMQIIAUVCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NC3=CC=NC=C3)C(=O)OC4=C2C=CC(=C4)S(=O)(=O)NC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2947600.png)

![5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2947605.png)


![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2947610.png)
![3-[3-[Methyl(thieno[2,3-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2947611.png)
![2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2947613.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2947615.png)

![7-(2-methoxyethyl)-N-(2-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2947619.png)


